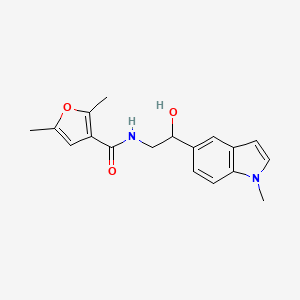
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, also known as CBL0137, is a small molecule that has been found to exhibit antitumor activity in various types of cancer cells. It was first discovered by scientists at the Cleveland Clinic in 2005 and since then, it has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of various heterocyclic compounds, including furo[2,3-f]- and furo[3,2-e]indole derivatives, highlighting the chemical reactivity and potential for further derivatization of such molecules (Grinev, Chizhov, & Vlasova, 1977).
Imaging Cancer Tyrosine Kinase
Another study focused on the synthesis of [18F]SU11248, a potential PET tracer for imaging cancer tyrosine kinase, indicating the role of indole derivatives in diagnostic imaging and cancer research (Wang, Miller, Sledge, & Zheng, 2005).
Antitumor and Anticancer Activity
Research into the structure-activity relationships for acridine monosubstituted derivatives, including compounds structurally related to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, has shown promise in identifying new antitumor agents with selective activity against specific cancer lines (Rewcastle, Atwell, Chambers, Baguley, & Denny, 1986).
Optimization of Chemical Functionalities for CB1 Modulation
The optimization of chemical functionalities in indole-2-carboxamides to improve allosteric parameters for the Cannabinoid Receptor 1 (CB1) illustrates the pharmaceutical potential of modifying the indole scaffold for therapeutic purposes (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).
Antiviral and Analgesic Agents
Further studies have explored the design, synthesis, and pharmacological evaluation of derivatives for their anti-depressant, analgesic, and anti-inflammatory properties, contributing to the development of new therapeutic agents (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-8-15(12(2)23-11)18(22)19-10-17(21)14-4-5-16-13(9-14)6-7-20(16)3/h4-9,17,21H,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFAUSSIBXWUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


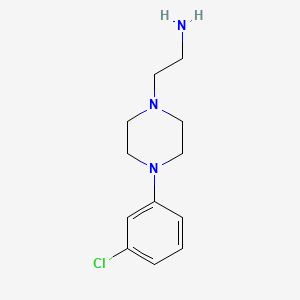
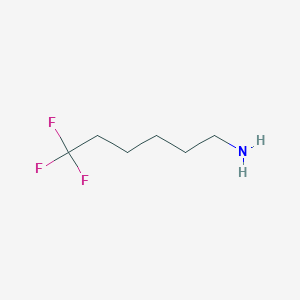
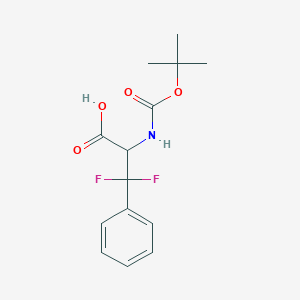
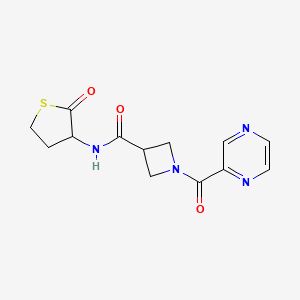
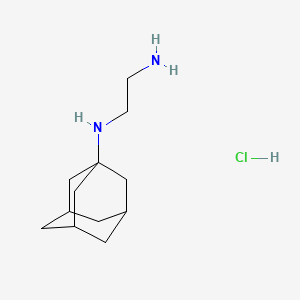
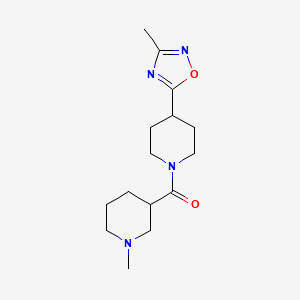
![N-(2-(1H-indol-3-yl)ethyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2653512.png)
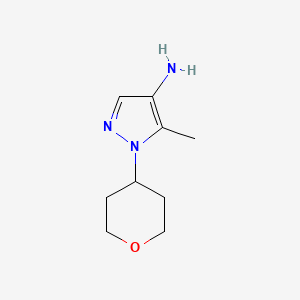

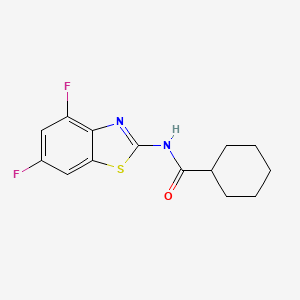
![N'-[(E)-(4-chlorophenyl)methylidene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide](/img/structure/B2653519.png)
![2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2653521.png)
